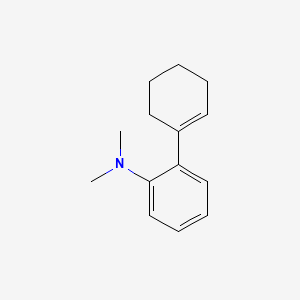
Benzenamine,2-(1-cyclohexen-1-yl)-n,n-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl-: is an organic compound with the molecular formula C12H15N It is a derivative of benzenamine, where the amino group is substituted with a 1-cyclohexen-1-yl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- typically involves the reaction of benzenamine with cyclohexene under specific conditions. The reaction is catalyzed by an acid or base, and the temperature and pressure are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the amino group or the cyclohexenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction may produce cyclohexylamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes, offering possibilities for drug development.
Industry: Industrially, Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- is used in the manufacture of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Benzenamine: The parent compound, with a simpler structure and different chemical properties.
Cyclohexylamine: A related compound with a cyclohexyl group attached to the amino group.
N,N-Dimethylaniline: Another derivative of benzenamine with two methyl groups attached to the amino group.
Uniqueness: Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- is unique due to the presence of both the cyclohexenyl and dimethyl groups. This combination imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
10483-02-0 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C14H19N/c1-15(2)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h6-8,10-11H,3-5,9H2,1-2H3 |
InChI Key |
LAOCIFKPLOQQBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















